This compound can be classified under the category of organic compounds, specifically as an ester and a derivative of nipecotic acid. Nipecotic acid itself is a bicyclic compound that has been studied for its role in neuropharmacology, particularly as a GABA uptake inhibitor. The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the reaction of nipecotic acid with indole derivatives, leading to its unique structure.
The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester typically involves several steps:
The molecular formula of 1-(3-Indolylmethyl)nipecotic acid ethyl ester is , with a molar mass of approximately 286.37 g/mol.
The structural representation can be depicted using software tools that allow for molecular visualization, providing insights into stereochemistry and potential binding sites.
1-(3-Indolylmethyl)nipecotic acid ethyl ester can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.
The mechanism of action for 1-(3-Indolylmethyl)nipecotic acid ethyl ester primarily revolves around its interaction with neurotransmitter systems:
Further studies are necessary to elucidate specific pathways and receptor interactions.
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
1-(3-Indolylmethyl)nipecotic acid ethyl ester has several potential applications:
Nipecotic acid (piperidine-3-carboxylic acid) is a conformationally constrained γ-aminobutyric acid (GABA) analogue that serves as a foundational scaffold in neuropharmacology. Its significance stems from its ability to inhibit neuronal and glial GABA uptake, thereby enhancing GABAergic neurotransmission—an effect critical for managing CNS disorders characterized by GABA deficiency, such as epilepsy, anxiety, and neurodegenerative diseases [6]. Derivatives of nipecotic acid exhibit improved in vitro potency compared to GABA itself due to their optimized interactions with GABA transporters (GATs), particularly GAT-1 [6].
However, the high polarity of the unmodified nipecotic acid limits its blood-brain barrier (BBB) penetration, restricting in vivo efficacy. To overcome this, structural modifications like N-alkylation (e.g., tiagabine) or esterification (e.g., ethyl nipecotate) are employed. These strategies enhance lipophilicity and CNS bioavailability while retaining target engagement [6] [9]. Recent research extends nipecotic acid’s applications beyond GABA modulation. Ester and amide derivatives conjugated with antioxidant or anti-inflammatory moieties (e.g., ferulic acid) exhibit multi-targeting potential for Alzheimer’s disease, combining acetylcholinesterase inhibition, oxidative stress reduction, and anti-neuroinflammatory effects [4]. This versatility underscores nipecotic acid’s role as a "privileged scaffold" for CNS drug development.
1-(3-Indolylmethyl)nipecotic acid ethyl ester (CAS# 101602-77-1) is a hybrid molecule integrating nipecotic acid ethyl ester with an indole moiety. Its chemical structure comprises:
This design merges the GABAergic activity of nipecotate esters with the bioactivity of indole, a scaffold prevalent in neurotransmitters (e.g., serotonin) and bioactive natural products. Key physicochemical properties include:
Research on nipecotic acid esters emerged in the 1980s, driven by the need for brain-penetrant GABA modulators. Early studies focused on unsubstituted esters like ethyl nipecotate, which showed direct cholinergic agonist activity but limited GABA uptake inhibition in vivo [2]. A breakthrough came with the discovery that N-substitution—particularly with lipophilic aromatic groups—dramatically enhanced potency and CNS exposure. This led to tiagabine (1997), an N-(di-thienyl)butenyl nipecotic acid derivative marketed as an antiepileptic [6].
Simultaneously, esterified nipecotic acids were explored for their muscarinic receptor selectivity. (R)-Nipecotic acid ethyl ester, for example, was identified as an M₂-preferring agonist (pD₂ ~5.9 in cardiac tissue) with antagonist activity at M₁ receptors—a profile linked to its ability to modulate adenylate cyclase but not phosphoinositide hydrolysis [2]. These findings highlighted the pharmacological diversification achievable through esterification and stereochemical control.
The development of 1-(3-indolylmethyl)nipecotic acid ethyl ester represents an extension of this N-alkylation strategy. Its synthesis aligns with modern "molecular hybridization" approaches, where nipecotic acid is conjugated with bioactive fragments (e.g., indole for serotonergic targeting or antioxidants for neuroprotection) to create multi-functional agents [4] [6]. While detailed studies on this specific compound are sparse, its structural features position it within efforts to expand nipecotic acid’s therapeutic scope.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: